molecular formula C11H13NO3 B1396360 2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1338495-31-0

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1396360
M. Wt: 207.23 g/mol
InChI Key: VJGAWZSNPBFKST-UHFFFAOYSA-N
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Description

“2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is a derivative of tetrahydroquinoline . Tetrahydroquinolines are a large group of natural products that have been targeted by many research groups due to their abundance in natural products and notable biological activity .


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Chemical Reactions Analysis

Tetrahydroquinolines have been synthesized through various reactions, including the Knoevenagel condensation, aza-Michael–Michael addition, and others . These reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .

Scientific Research Applications

Metabolic Study

The compound has been studied for its metabolism in various species, such as mice, rats, rabbits, and monkeys. Research by Kaye and Woolhouse (1972) in "Xenobiotica; the fate of foreign compounds in biological systems" highlighted its conversion to a 6-hydroxymethyl analogue with greater schistosomicidal activity in vivo than the parent drug. Oxidation at the 2- and/or 6-positions to give carboxylic acid derivatives was observed, although these metabolites showed no biological activity (Kaye & Woolhouse, 1972).

Synthesis and Enantiopurity

A study on the efficient synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators of nuclear receptors, was conducted by Forró et al. (2016) in "Tetrahedron-asymmetry." The research describes using Candida antarctica lipase B for dynamic kinetic hydrolysis to achieve enantiomeric excess greater than 99% (Forró et al., 2016).

Diastereoselective Synthesis

Bunce et al. (2001) in "The Journal of organic chemistry" developed a diastereoselective synthesis method for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. Their method involves alkylation, ozonolysis, and catalytic hydrogenation, resulting in high yields of single diastereomers (Bunce et al., 2001).

Opioid Receptor Binding

The compound has been proposed as a mimic of tyrosine conformation in opioid ligands, showing significant receptor binding to mu and delta opioid receptors. This was demonstrated in a study by Sperlinga et al. (2005) in "Bioorganic & medicinal chemistry letters" (Sperlinga et al., 2005).

Conjugate Addition/Claisen-type Condensation

Kobayashi et al. (2003) in "Bulletin of the Chemical Society of Japan" discovered a magnesium amide-induced sequential conjugate addition/Claisen-type condensation that provides access to 4-hydroxy-1,2-dihydroquinoline-3-carboxylate derivatives and 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylates (Kobayashi et al., 2003).

properties

IUPAC Name

2-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)8(11(14)15)5-10(13)12-9/h2-4,8,10,12-13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGAWZSNPBFKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(CC2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
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2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

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